molecular formula C16H28OSi B14614522 Methyl(2-methylphenoxy)bis(2-methylpropyl)silane CAS No. 59280-18-1

Methyl(2-methylphenoxy)bis(2-methylpropyl)silane

Cat. No.: B14614522
CAS No.: 59280-18-1
M. Wt: 264.48 g/mol
InChI Key: YUAOABNGROSZFD-UHFFFAOYSA-N
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Description

Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound that features a silane core bonded to two 2-methylpropyl groups and one 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 2-methylphenol with a silane precursor, such as dichloromethylsilane, in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces a chlorine atom from the silane precursor. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as platinum or palladium complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylphenoxy)bis(2-methylpropyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(2-methylphenoxy)bis(2-methylpropyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of specialty coatings and adhesives due to its unique bonding properties.

Mechanism of Action

The mechanism by which Methyl(2-methylphenoxy)bis(2-methylpropyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds confer stability and reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethoxysilane
  • Vinyltrimethoxysilane
  • Octyltriethoxysilane

Comparison

Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of both 2-methylphenoxy and 2-methylpropyl groups, which impart specific steric and electronic properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.

Properties

CAS No.

59280-18-1

Molecular Formula

C16H28OSi

Molecular Weight

264.48 g/mol

IUPAC Name

methyl-(2-methylphenoxy)-bis(2-methylpropyl)silane

InChI

InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-10-8-7-9-15(16)5/h7-10,13-14H,11-12H2,1-6H3

InChI Key

YUAOABNGROSZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O[Si](C)(CC(C)C)CC(C)C

Origin of Product

United States

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